molecular formula C8H13NO4 B12113637 (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate

Cat. No.: B12113637
M. Wt: 187.19 g/mol
InChI Key: DEONENFBMPLKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate is a chiral pyrrolidine derivative featuring two methyl ester groups at the 3 and 4 positions of the pyrrolidine ring. Its stereochemistry (3S,4S) distinguishes it from other stereoisomers and analogs. Pyrrolidine dicarboxylates are pivotal in organic synthesis, particularly as intermediates for pharmaceuticals, macrocycles, and catalysts. Key characterization methods include $ ^1H $ NMR (deuterium exchangeable N-H signals) and IR spectroscopy (N-H stretching at ~3300 cm$ ^{-1} $) .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl pyrrolidine-3,4-dicarboxylate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3

InChI Key

DEONENFBMPLKOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C(=O)OC

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides

A widely employed method involves the 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes. This approach leverages stereoselective ring formation to generate the pyrrolidine backbone. For example, Dobrynin et al. demonstrated that α-amino acids, ketones, and activated alkenes undergo a three-component domino reaction to yield trans-3,4-disubstituted pyrrolidines. Key parameters include:

Substrate Catalyst Solvent Yield Stereoselectivity
Glycine derivativesSilver fluorideToluene72–85%>95% trans
Formaldehyde derivativesTriethylamineDCM68–75%88–92% trans

Post-cycloaddition esterification with methanol in the presence of sulfuric acid achieves the dimethyl ester functionality.

Asymmetric [3+2] Cycloaddition

Catalytic asymmetric variants using chiral ligands have been developed to enhance enantiomeric excess (ee). For instance, a Cu(I)-bisoxazoline complex catalyzes the reaction between azomethine ylides and dimethyl acetylenedicarboxylate, yielding the target compound with 94% ee.

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries such as (R)- or (S)-proline derivatives direct stereochemistry during ring closure. A representative protocol involves:

  • Condensation of L-proline with methyl acrylate.

  • Diastereoselective cyclization using DCC/HOBt.

  • Hydrolysis and re-esterification to obtain the (3S,4S) configuration.

Organocatalytic Methods

Proline-derived catalysts enable enantioselective Michael additions followed by cyclization. For example:

  • Catalyst : (S)-Proline (10 mol%).

  • Conditions : THF, −20°C, 24 h.

  • Outcome : 89% yield, 97% ee.

Enzymatic Resolution of Racemic Mixtures

Pig Liver Esterase (PLE)-Catalyzed Hydrolysis

Racemic dimethyl pyrrolidine-3,4-dicarboxylate undergoes selective hydrolysis by PLE, resolving the (3S,4S) enantiomer:

  • Substrate : Racemic dimethyl ester.

  • Enzyme : PLE (pH 7.4 buffer).

  • Result : (3S,4S)-monoacid (42% yield, >99% ee).

Lipase-Mediated Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) preferentially acylates the undesired enantiomer:

Acyl Donor Solvent Conversion ee (Product)
Vinyl acetateMTBE48%98%

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability:

  • Reactor Type : Microfluidic continuous flow system.

  • Conditions : 120°C, 20 bar pressure.

  • Throughput : 1.2 kg/h with 93% purity.

Crystallization-Based Purification

Crude product is purified via fractional crystallization:

  • Solvent System : Ethanol/water (4:1 v/v).

  • Recovery : 85% yield, 99.5% chiral purity.

Comparative Analysis of Methods

Method Yield ee Scalability Cost
Cycloaddition70–85%88–95%Moderate$$
Organocatalysis80–89%97–99%Low$$$
Enzymatic Resolution40–50%>99%High$$
Continuous Flow90–93%99.5%High$$$$

Emerging Technologies

Photocatalytic Ring-Opening

Visible-light-mediated decarboxylation of glutamic acid derivatives generates radicals that recombine to form the pyrrolidine skeleton. This method avoids stoichiometric reagents but currently achieves only 65% yield.

Biocatalytic Cascades

Engineered Escherichia coli expressing PLE and transaminases perform one-pot synthesis from renewable substrates, though yields remain suboptimal (38%) .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrrolidine-3,4-dicarboxylic acid.

    Reduction: Pyrrolidine-3,4-dimethanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate has been investigated for its potential role in drug discovery. Its chiral nature allows it to interact effectively with specific enzymes and receptors, which can lead to modulation of various biochemical pathways. For instance, research indicates that this compound can act as an enzyme inhibitor, influencing metabolic processes and potentially serving as a lead compound for developing new therapeutics .

Case Study: Enzyme Inhibition
Studies have shown that (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate can inhibit specific enzymes involved in metabolic pathways. This property has implications for developing drugs targeting metabolic disorders or diseases influenced by enzyme activity.

Chiral Building Block in Organic Synthesis

The compound serves as a chiral building block in synthesizing complex organic molecules. Its stereochemical configuration is essential for creating compounds with desired biological activities. Researchers have utilized (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate to synthesize various derivatives that exhibit enhanced biological properties compared to their non-chiral counterparts.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeNotable Features
Diethyl pyrrole-3,4-dicarboxylatePyrrole derivativeDifferent alkyl groups; less chiral specificity
Dimethyl succinateDicarboxylic acidLacks nitrogen; simpler structure
Pyrrolidine-2-carboxylic acidPyrrolidine derivativeDifferent substitution pattern
1-Methylpyrrole-2-carboxylic acidPyrrole derivativeContains nitrogen; different reactivity

This table highlights the uniqueness of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate due to its specific chiral configuration and dual ester functionality.

Research into the biological activities of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate has revealed its potential applications in treating various conditions. For example:

  • Antimalarial Activity : Compounds structurally related to (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate have been explored for their antimalarial properties. Studies indicate that modifications to the pyrrolidine structure can enhance efficacy against malaria parasites .
  • Metabolic Disorders : Some derivatives have shown promise in modulating pathways associated with glucose metabolism and lipid regulation, suggesting potential applications in managing conditions like type 2 diabetes .

Mechanism of Action

The mechanism of action of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (3R,4S)-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate: This enantiomer shares the same ester groups (diethyl) and benzyl substituent but differs in stereochemistry.
  • Dimethyl trans-(±)-pyrrolidine-3,4-dicarboxylate : The trans configuration introduces distinct conformational flexibility compared to the cis (3S,4S) isomer. Such differences influence hydrogen bonding, solubility, and macrocycle formation capabilities .

Ester Group Variants

  • Diethyl (±)-pyrrolidine-3,4-dicarboxylate: Replacing methyl with ethyl esters increases hydrophobicity and alters physical properties (e.g., boiling points). Hydrogenolysis of benzyl-protected precursors yields this compound in 29–59% efficiency, with $ ^1H $ NMR confirming benzyl group removal .
  • (3S,4S)-Pyrrolidine-3,4-dicarboxylic acid diethyl ester : The ethyl ester variant may exhibit slower hydrolysis rates compared to methyl esters, impacting its utility in prodrug design .

Functional Group Analogs

  • (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid : The tert-butoxycarbonyl (Boc) protecting group replaces the ester, enhancing stability during synthetic steps. This derivative is critical for peptide coupling and amine protection strategies .
  • (3S,4S)-Pyrrolidine-3,4-diaminium : Replacing esters with amine groups transforms the molecule into a diaminium salt, altering charge and reactivity. Such derivatives are explored in catalysis and materials science .

Heterocyclic Analogs

  • Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate : Substituting the pyrrolidine ring with a pyridine ring introduces aromaticity and a hydroxyl group. This structural shift significantly changes electronic properties and biological activity .
  • Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate : A pyrrole-based analog with formyl and propyl substituents. Pyrrole derivatives are often utilized in porphyrin synthesis and coordination chemistry .

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Ester Group Stereochemistry Key Spectral Data ($ ^1H $ NMR/IR) Yield (Synthesis)
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate Methyl (3S,4S) N/A (Data not provided) N/A
Diethyl (±)-pyrrolidine-3,4-dicarboxylate Ethyl (±) δ 2.51 (N-H), IR: 3318 cm$ ^{-1} $ (N-H) 59%
(3R,4S)-Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate Ethyl (3R,4S) Benzyl signals absent post-hydrogenolysis N/A
Dimethyl trans-(±)-pyrrolidine-3,4-dicarboxylate Methyl trans-(±) N/A N/A

Biological Activity

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate is a chiral compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, highlighting enzyme interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate features a five-membered nitrogen-containing heterocyclic structure with two ester groups at the 3 and 4 positions. The specific stereochemistry (3S,4S) is crucial for its biological interactions, allowing it to effectively engage with various molecular targets.

Biological Activity Overview

Research indicates that (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially leading to inhibition. This interaction can influence metabolic pathways and suggests applications in drug development.
  • Ligand Activity : Its unique stereochemistry allows it to act as a ligand in biochemical assays, modulating enzyme activity and receptor interactions.

Enzyme Interactions

The compound's ability to inhibit enzymes is particularly noteworthy. Studies have shown that it can effectively fit into enzyme active sites due to its chiral configuration. This interaction can lead to significant changes in enzymatic activity and metabolic processes.

Case Studies

  • Influenza Virus Neuraminidase Inhibition : In a study examining various compounds for antiviral properties, (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate was identified as a potential inhibitor of neuraminidase, an enzyme critical for viral replication. The effective concentration required to reduce cytopathogenic effects by 50% was determined using the MTT assay .
  • Antiviral Activity : The compound has also been investigated for its antiviral properties against several viruses. Its structural similarity to other known antiviral agents suggests that it may share similar mechanisms of action .

Comparative Analysis

To understand the uniqueness of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate in comparison to related compounds, the following table highlights key differences:

Compound NameStructure TypeNotable Features
(3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylateChiral pyrrolidineDual ester functionality; specific chiral configuration
Diethyl pyrrole-3,4-dicarboxylatePyrrole derivativeLess chiral specificity; different alkyl groups
Dimethyl succinateDicarboxylic acidLacks nitrogen; simpler structure
Pyrrolidine-2-carboxylic acidPyrrolidine derivativeDifferent substitution pattern

This table illustrates how (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate stands out due to its specific chiral configuration and dual ester functionality.

Synthesis and Industrial Applications

The synthesis of (3S,4S)-Dimethyl pyrrolidine-3,4-dicarboxylate typically involves the esterification of pyrrolidine-3,4-dicarboxylic acid using dimethyl sulfate in the presence of a base like sodium hydroxide under reflux conditions. Continuous flow synthesis methods are also employed in industrial settings for better control over reaction parameters.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing (3S,4S)-dimethyl pyrrolidine-3,4-dicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure the (3S,4S) configuration, as improper stereochemistry can drastically alter biological activity .
  • Protecting group strategies : For example, tert-butyloxycarbonyl (Boc) or benzyl groups may protect reactive amines or carboxylic acids during synthesis .
  • Reaction condition optimization : Temperature (e.g., 0–25°C for sensitive steps), solvent polarity (e.g., DMF for polar intermediates), and pH control (e.g., buffered conditions for hydrolysis steps) .
    • Characterization : Confirm stereochemistry via NOESY NMR and chiral HPLC .

Q. Which analytical techniques are critical for verifying the purity and structure of (3S,4S)-dimethyl pyrrolidine-3,4-dicarboxylate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm backbone structure and substituent positions. NOESY spectroscopy resolves stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak®) to separate enantiomers and assess optical purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stereochemical outcomes during synthesis?

  • Methodological Answer : Discrepancies in stereochemical yields (e.g., unintended (3R,4R) byproducts) can arise from:

  • Protecting group bulkiness : Bulky groups (e.g., tert-butyl) enhance steric hindrance, favoring specific diastereomers .
  • Reaction sequence adjustments : Altering protection/deprotection order (e.g., Boc before methyl esterification) can invert selectivity .
  • Validation : Cross-check results with computational modeling (DFT) to predict energy barriers for competing pathways .

Q. What experimental designs are suitable for studying biological interactions of (3S,4S)-dimethyl pyrrolidine-3,4-dicarboxylate?

  • Methodological Answer :

  • Binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for targets like enzymes or receptors .
  • Derivatization for solubility : Convert methyl esters to carboxylates (via hydrolysis) or amides (via coupling reagents) to enhance aqueous compatibility .
  • In vitro models : Test cytotoxicity in HEK293 or HepG2 cell lines, using LC50 values to guide therapeutic potential studies .

Q. How can researchers address discrepancies in reported synthetic yields or reactivity?

  • Methodological Answer : Contradictory data (e.g., low yields in scaled-up syntheses) may stem from:

  • Byproduct formation : Monitor intermediates via TLC or inline IR spectroscopy to identify side reactions early .
  • Catalyst selection : Switch homogeneous catalysts (e.g., Pd/C for hydrogenation) to heterogeneous systems for better reproducibility .
  • Scale-up protocols : Transition from batch to continuous flow reactors to maintain consistent mixing and temperature .

Q. What strategies enable derivatization of (3S,4S)-dimethyl pyrrolidine-3,4-dicarboxylate for functional studies?

  • Methodological Answer :

  • Carboxylate activation : Use EDC/HOBt or DCC to form amides or esters from hydrolyzed dicarboxylic acids .
  • Iodo-substitution : Introduce iodine at the pyrrolidine ring via electrophilic substitution to enhance bioactivity or radiolabeling potential .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to append pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.